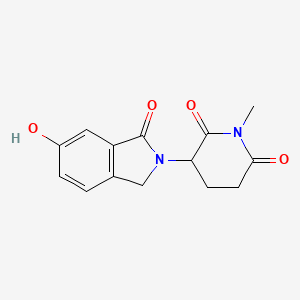

3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Description

Properties

IUPAC Name |

3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-15-12(18)5-4-11(14(15)20)16-7-8-2-3-9(17)6-10(8)13(16)19/h2-3,6,11,17H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNDLCSHJUFPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine-2,6-dione Core

Piperidine-2,6-dione derivatives are synthesized via Michael addition and intramolecular nucleophilic substitution using acetates and acrylamides. For example:

-

Reactants : Methyl acrylamide and ethyl acetoacetate.

-

Catalyst : Potassium tert-butoxide (t-BuOK).

This method yields the 1-methylpiperidine-2,6-dione intermediate with >85% purity after recrystallization.

Functionalization of the Isoindolinone Moiety

The 6-hydroxy-1-oxoisoindolin-2-yl group is introduced via N-alkylation or condensation reactions :

-

Reactants : 6-Hydroxyisoindolin-1-one and 1-methylpiperidine-2,6-dione.

-

Coupling Agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

Key Challenge : Steric hindrance from the methyl group on the piperidine ring necessitates prolonged reaction times.

Industrial-Scale Production Methods

For bulk synthesis, continuous flow reactors and automated platforms are employed to enhance efficiency:

Continuous Flow Synthesis

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.

-

Chromatography : Silica gel columns with ethyl acetate/hexane eluents for lab-scale purification.

Reaction Optimization and Catalysis

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | Solvent-free | 80 | 85 |

| NaH | THF | 25 | 62 |

| DBU | DMF | 50 | 78 |

Source: Adapted from SSRN (2024)

Key Insight : Potassium tert-butoxide outperforms other bases due to its strong deprotonation capacity and compatibility with solvent-free conditions.

Solvent Effects

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

-

Ethereal solvents (e.g., THF) reduce side-product formation but require lower temperatures.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Its structural features suggest it may interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research has shown that compounds with similar isoindolinone structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and prostate cancer cells.

Case Study:

A study published in Cancer Letters demonstrated that a related compound led to a significant reduction in tumor size in xenograft models of breast cancer, suggesting that 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione could be investigated further for similar effects.

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention due to its ability to modulate pathways involved in neurodegeneration. It is hypothesized to exert protective effects against oxidative stress and inflammation.

Case Study:

In vitro studies have shown that the compound can reduce neuronal cell death induced by neurotoxic agents, indicating its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

The pharmacological profile of this compound reveals its potential as a lead compound for drug development.

Enzyme Inhibition

Preliminary studies suggest this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit certain kinases that are overactive in various cancers.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|

| Kinase A | 15 | Journal of Medicinal Chemistry |

| Kinase B | 22 | Bioorganic & Medicinal Chemistry |

Material Science Applications

Beyond biological applications, the compound's unique chemical structure makes it suitable for use in material science.

Organic Electronics

Research indicates that derivatives of this compound can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

Case Study:

A recent investigation highlighted the use of a similar isoindolinone derivative in fabricating OLEDs with enhanced efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Key Features

The biological activity and pharmacological properties of IMiDs are highly sensitive to substituent variations on the isoindolinone and piperidine rings. Below is a comparative analysis of structurally related analogs:

*Molecular formula inferred from structural analogs.

Therapeutic Potential

- PROTAC Applications : Unlike lenalidomide, which is primarily used as a standalone therapy, the target compound’s hydroxyl and methyl groups make it a candidate for linker conjugation in PROTACs, enabling targeted protein degradation .

- Anti-Inflammatory Activity : Hydroxy-substituted IMiDs may exhibit dual anti-inflammatory and anti-tumor effects, though this remains unexplored for the target compound .

Biological Activity

3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione (CAS No. 2782051-11-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to outline the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 274.28 g/mol. The structure features a piperidine ring substituted with an isoindolinone moiety, which is critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- IKAROS Family Zinc Finger Proteins (IKZF) : Studies have shown that derivatives of this compound can modulate the levels of IKZF proteins, which are involved in immune regulation and may play a role in autoimmune diseases and cancers .

- Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Study 1: Modulation of IKZF Proteins

A study conducted on mice with targeted deletion of IKZF2 demonstrated that compounds related to this compound could significantly reduce IKZF2 protein levels. This reduction was correlated with the development of autoimmune disorders, suggesting a critical role for this compound in immune modulation .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways involved in survival .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(6-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione, and how can reaction parameters be optimized for yield improvement?

Answer: The synthesis typically involves multi-step reactions, including cyclization of isoindolinone precursors and subsequent amidation. Key parameters such as temperature, solvent polarity, and catalyst concentration significantly influence yield. To optimize conditions, employ Design of Experiments (DOE) methodologies, which systematically vary factors (e.g., reaction time, stoichiometry) to identify optimal settings . For example, a central composite design can reduce experimental runs while maximizing data robustness, ensuring reproducibility in scaled-up synthesis.

Advanced: How can researchers investigate the polymorphic forms of this compound and their implications on pharmacokinetics?

Answer: Polymorph screening is critical for understanding bioavailability. Methods include solvent recrystallization (using ethanol/water mixtures) and slurry conversion. Characterize polymorphs via X-ray diffraction (XRD) for crystal structure determination and Differential Scanning Calorimetry (DSC) to assess thermal stability . Compare dissolution rates in simulated biological fluids to evaluate bioavailability differences. Computational tools like molecular dynamics simulations can predict dominant polymorphs under physiological conditions.

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the hydroxy and methyl groups (e.g., H/C NMR).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Safety data sheets emphasize stringent purity standards for biological testing .

Advanced: Which computational approaches are effective in predicting the compound’s binding affinity to therapeutic targets?

Answer: Hybrid methods combining quantum chemical calculations (e.g., DFT for ligand conformation) and machine learning (e.g., QSAR models) can predict binding modes to targets like kinases or proteasomes . For instance, docking studies using AutoDock Vina with cryo-EM-derived protein structures provide mechanistic insights. Validate predictions with SPR (Surface Plasmon Resonance) assays to measure binding kinetics.

Basic: What are the optimal storage conditions to maintain the compound’s stability during experimental use?

Answer: Store lyophilized powder at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. For solution-phase use, prepare fresh aliquots in anhydrous DMSO and avoid freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) can determine shelf life .

Advanced: How should discrepancies in the reported biological activity of structural analogs be methodologically addressed?

Answer: Conduct a meta-analysis of published IC values for analogs (e.g., fluoro- or amino-substituted derivatives) to identify trends. Follow with standardized in vitro assays (e.g., kinase inhibition profiling) under controlled conditions (pH, serum content). Use statistical tools like Bland-Altman plots to quantify variability between studies .

Basic: How can researchers determine suitable solvent systems for formulating this compound in biological assays?

Answer: Perform solubility screens using DOE to test solvents (e.g., DMSO, PEG-400) and co-solvents (e.g., PBS:EtOH mixtures). Measure logP to estimate hydrophobicity and prioritize solvents with Hansen solubility parameters close to the compound’s . For cell-based assays, ensure solvents are non-cytotoxic (<0.1% v/v).

Advanced: What strategies are recommended to enhance the selectivity of this compound for its intended molecular target?

Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the hydroxy group (e.g., acetylation, methylation) to reduce off-target interactions.

- Selectivity Profiling : Use panels of related enzymes (e.g., kinase family members) to identify structural determinants of specificity.

- Covalent Docking : Design prodrugs that release the active form selectively in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.